molecular formula C22H36N4O2S B12006599 7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione

7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione

Cat. No.: B12006599
M. Wt: 420.6 g/mol
InChI Key: UTWSKLVVXUYXNO-UHFFFAOYSA-N
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Description

  • This compound has the chemical formula C22H36N4O2S and a molecular weight of 420.622 g/mol .
  • It falls under the category of purine derivatives and features a dodecyl (12-carbon) alkyl chain attached to the purine ring.
  • The compound’s systematic name reflects its structure: 7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione .
  • Preparation Methods

      Synthetic Routes: While detailed synthetic routes are scarce, one approach involves the condensation of appropriate precursors to form the purine core, followed by the addition of the dodecyl group.

      Reaction Conditions: Specific conditions would depend on the chosen synthetic route.

      Industrial Production: Unfortunately, information on large-scale industrial production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with altered alkyl chains or functional groups.

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying alkylated purines and their reactivity.

      Biology: Investigated for potential bioactivity, including interactions with enzymes and receptors.

      Medicine: Research into its pharmacological properties, such as anticancer or antimicrobial effects.

      Industry: Limited applications, but its unique structure may inspire novel materials.

  • Mechanism of Action

      Targets: The compound likely interacts with cellular enzymes or receptors due to its purine scaffold.

      Pathways: Further studies are needed to elucidate specific pathways affected by this compound.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The specific combination of the dodecyl group and the 2-methylprop-2-enylsulfanyl substituent sets it apart.

    Remember that while this compound shows promise, further research is essential to fully understand its properties and applications

    Properties

    Molecular Formula

    C22H36N4O2S

    Molecular Weight

    420.6 g/mol

    IUPAC Name

    7-dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione

    InChI

    InChI=1S/C22H36N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-26-18-19(23-22(26)29-16-17(2)3)25(4)21(28)24-20(18)27/h2,5-16H2,1,3-4H3,(H,24,27,28)

    InChI Key

    UTWSKLVVXUYXNO-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCCCCCCCCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C

    Origin of Product

    United States

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